1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H13ClN2O4 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(11(17)18)10(14)8(9)6-15-16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
SUKZZNZBVGNMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Protection of Indazole Nitrogen with tert-Butoxycarbonyl Group
The BOC protection is a common strategy to protect the indazole nitrogen to prevent unwanted side reactions during further functionalization.
- The indazole-5-carboxylic acid is treated with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or sodium hydride in solvents like methanol or dimethylformamide (DMF).
- Reaction conditions generally involve stirring at room temperature or slightly elevated temperatures (e.g., 25–70 °C) for several hours.
- The BOC group selectively protects the N1 position of the indazole ring.
This step is crucial for subsequent selective halogenation at the 4-position without affecting the nitrogen.
Carboxylic Acid Functionality at the 5-Position
The 5-carboxylic acid group is either retained from the starting indazole-5-carboxylic acid or introduced via hydrolysis of ester intermediates.
- Esterification of indazole-5-carboxylic acid to tert-butyl or allyl esters is reported to facilitate purification and subsequent functionalization.
- Hydrolysis of these esters under acidic conditions (e.g., trifluoroacetic acid) regenerates the free carboxylic acid.
Representative Preparation Method (Literature-Based)
A convergent synthetic route reported involves the following steps:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. | Indazole-5-carboxylic acid + di-tert-butyl dicarbonate, triethylamine, methanol, room temp, 12 h | BOC protection of indazole nitrogen | High (typically >80%) |
| 2. | Chlorination with N-chlorosuccinimide or equivalent in dichloromethane, 0–25 °C | Selective 4-chlorination of BOC-protected indazole | Moderate to high |
| 3. | Hydrolysis of ester intermediates with trifluoroacetic acid in dichloromethane, room temp, 2 h | Deprotection of tert-butyl ester to free carboxylic acid | High |
Alternative Synthetic Approaches
- Allyl ester intermediates of indazole-5-carboxylic acid have been used, followed by alkylation at N1, azide substitution, and subsequent transformations leading to the target compound.
- Catalytic hydrogenation, azide chemistry, and carbamate formation have been employed to introduce various substituents on the indazole ring, which can be adapted for the synthesis of the 4-chloro derivative.
- Use of coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) facilitates amide bond formation in related indazole derivatives, indicating potential for derivatization.
Summary Table of Key Reagents and Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| BOC Protection | Di-tert-butyl dicarbonate, triethylamine | Methanol or DMF | RT to 70 °C | 12 h | Selective N1 protection |
| 4-Chlorination | N-Chlorosuccinimide or Cl2 source | Dichloromethane | 0–25 °C | Few hours | Controlled halogenation |
| Ester Hydrolysis | Trifluoroacetic acid | Dichloromethane | RT | 2 h | Deprotection to carboxylic acid |
Research Findings and Considerations
- High yields (>80%) are achievable with careful control of reaction conditions.
- The order of protection and halogenation steps affects selectivity and purity.
- Purification typically involves silica gel chromatography and recrystallization from solvents like petroleum ether/dichloromethane.
- Analytical data such as NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
- Avoidance of harsh conditions preserves the sensitive carboxylic acid and BOC groups.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Deprotection: Strong acids such as TFA or HCl.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indazole derivatives in various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: The indazole core can interact with enzyme active sites, inhibiting their activity.
Modulating Receptors: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.
The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, physical properties, and applications of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid with analogous compounds:
*Estimated molecular weight based on formula C₁₃H₁₄ClN₂O₄.
Physicochemical Properties
- Melting Points : Pyrrole derivatives (e.g., 10a, 10b) exhibit higher melting points (169–190°C) due to strong intermolecular hydrogen bonding from indolyl and amide groups. The target compound’s melting point is unreported but likely lower due to reduced aromatic stacking .
- Solubility : The BOC group improves solubility in organic solvents (e.g., THF, DCM), while the carboxylic acid enhances aqueous solubility at physiological pH. Chlorine and trifluoromethyl substituents increase lipophilicity, impacting membrane permeability .
Biological Activity
1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid is an indazole derivative with significant potential in medicinal chemistry. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent, which enhance its stability and reactivity. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthetic pathways, and comparative analysis with related compounds.
- Molecular Formula : C13H13ClN2O4
- Molecular Weight : 296.70 g/mol
- Structure : The compound features a fused benzene and pyrazole ring, characteristic of indazole derivatives.
The biological activity of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The indazole core can interact with enzyme active sites, inhibiting their activity. This property is particularly relevant for compounds targeting specific metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Research has indicated that indazole derivatives exhibit anticancer activities through various mechanisms, including:
- Inhibition of Tumor Growth : Studies have shown that compounds structurally related to 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
Indazole derivatives have also been investigated for their antimicrobial properties:
- Inhibition of Bacterial Growth : Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria, although specific data on 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid is limited.
Synthetic Routes
The synthesis of 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid involves several key steps:
- Formation of Indazole Core : Cyclization reactions using hydrazines and ortho-substituted aromatic compounds.
- Chlorination : Introduction of the chloro group using reagents such as thionyl chloride.
- Protection with Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base.
- Carboxylation : Incorporation of the carboxylic acid group via carboxylation reactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1H-Indazole | Basic indazole structure | Lacks substituents that enhance reactivity |
| 4-Chloro-1H-indazole | Chlorine substitution at 4-position | Increased reactivity compared to unsubstituted |
| 1-(tert-Butoxycarbonyl)-1H-indazole | Boc protecting group | Improved stability during reactions |
| 5-Methyl-1H-indazole | Methyl substitution at 5-position | Altered biological activity profiles |
The unique combination of functional groups in 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid provides distinct reactivity and stability compared to simpler indazoles.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of indazole derivatives:
- Anticancer Activity Study : A study demonstrated that certain indazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Enzyme Inhibition Research : Research indicated that modifications to the indazole structure could enhance selectivity for specific enzyme targets involved in cancer metabolism.
- Antimicrobial Efficacy Assessment : A comparative study highlighted the antimicrobial properties of various indazoles, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
